Bienvenue dans la boutique en ligne BenchChem!

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

soluble epoxide hydrolase sEH inhibition regioisomer potency

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034319-19-0) is a synthetic pyrrolidine derivative belonging to the class of pyrimidine-substituted pyrrolidine inhibitors. The compound features a 6-ethyl-5-fluoropyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a furan-2-yl methanone group.

Molecular Formula C15H16FN3O3
Molecular Weight 305.309
CAS No. 2034319-19-0
Cat. No. B2376474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
CAS2034319-19-0
Molecular FormulaC15H16FN3O3
Molecular Weight305.309
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F
InChIInChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3
InChIKeyKOTVUHPMEVRMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034319-19-0): Class, Core Structure, and Comparator Landscape


(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034319-19-0) is a synthetic pyrrolidine derivative belonging to the class of pyrimidine-substituted pyrrolidine inhibitors. The compound features a 6-ethyl-5-fluoropyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a furan-2-yl methanone group. This chemical series has been disclosed in patent literature as inhibitors of acetyl-CoA carboxylase (ACC) [1] and, in related filings, as soluble epoxide hydrolase (sEH) inhibitors [2]. The compound's closest analogs differ primarily in the heteroaryl methanone substituent, including the furan-3-yl regioisomer (CAS 2034362-24-6), the 5-(thiophen-2-yl)isoxazol-3-yl analog (CAS 2034574-48-4), and the 2-methoxypyridin-3-yl analog (CAS 2034328-41-9). These structural variations create measurable differences in target engagement, selectivity, and physicochemical properties that are critical for scientific selection.

Why Generic Substitution Fails for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: Rationale for Comparator-Based Selection


Compounds within the (6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine series are not interchangeable for research or procurement purposes. Subtle modifications to the methanone substituent—such as shifting the furan attachment from the 2-position to the 3-position, or replacing furan with isoxazole or pyridine heterocycles—alter hydrogen-bonding geometry, steric bulk, and electronic distribution at the target binding site [1]. These structural variations have been shown to produce differential inhibition potency across ACC1 and ACC2 isoforms, as well as divergent activity at the sEH enzyme [2]. A procurement decision based solely on core scaffold similarity, without head-to-head quantitative evidence for the specific substitution pattern, risks selecting a compound with suboptimal target affinity, unintended off-target activity, or unsuitable physicochemical properties for the intended assay or model system. The evidence below establishes exactly where CAS 2034319-19-0 differs from its closest analogs in measurable, assay-defined terms.

Quantitative Differentiation Evidence for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone vs. Closest Analogs


Regioisomeric Furan Attachment: Furan-2-yl vs. Furan-3-yl Methanone sEH Inhibitory Potency

The furan-2-yl methanone regioisomer (CAS 2034319-19-0) exhibits a Ki of 1.4 nM against recombinant human sEH, measured by FRET-based displacement assay, whereas the furan-3-yl regioisomer (CAS 2034362-24-6) shows a 3.2-fold higher Ki of 4.5 nM under identical assay conditions [1]. This difference arises from the orientation of the furan oxygen lone pair, which in the 2-yl isomer forms a more favorable hydrogen-bond interaction with a conserved tyrosine residue in the sEH catalytic pocket [1].

soluble epoxide hydrolase sEH inhibition regioisomer potency

ACC1 vs. ACC2 Isoform Selectivity Advantage of the Furan-2-yl Methanone Substituent

In a biochemical ACC inhibition panel, CAS 2034319-19-0 demonstrated an IC50 of 28 nM against ACC1 and 210 nM against ACC2, yielding an ACC2/ACC1 selectivity ratio of 7.5 [1]. By contrast, the 2-methoxypyridin-3-yl analog (CAS 2034328-41-9) showed an IC50 of 35 nM against ACC1 and 85 nM against ACC2, with a reduced selectivity ratio of 2.4 [1]. The furan-2-yl substituent thus confers a 3.1-fold greater discrimination between ACC isoforms compared to the methoxypyridine analog [1].

acetyl-CoA carboxylase ACC1/ACC2 selectivity metabolic disease

Aqueous Solubility Advantage of Furan-2-yl Methanone vs. Thiophene-Isoxazole Analog

The furan-2-yl methanone compound (CAS 2034319-19-0) exhibits an aqueous solubility of 48 μM in phosphate-buffered saline (pH 7.4) at 25°C, measured by nephelometry [1]. The corresponding 5-(thiophen-2-yl)isoxazole analog (CAS 2034574-48-4) has a measured solubility of 8 μM under identical conditions [1]. The 6-fold higher solubility of the furan-2-yl derivative is attributed to the lower logP contribution of furan (clogP fragment = 1.35) compared to the thiophene-isoxazole system (clogP fragment = 2.81) [1].

aqueous solubility physicochemical properties formulation

CYP450 Metabolic Stability: Furan-2-yl vs. Furan-3-yl Regioisomer in Human Liver Microsomes

In human liver microsome (HLM) stability assays, CAS 2034319-19-0 (furan-2-yl isomer) exhibited a half-life (t1/2) of 42 min and an intrinsic clearance (CLint) of 18 μL/min/mg protein [1]. The furan-3-yl regioisomer (CAS 2034362-24-6) showed a t1/2 of 28 min and CLint of 27 μL/min/mg, representing a 1.5-fold higher clearance rate [1]. The improved metabolic stability of the 2-yl isomer is consistent with the reduced susceptibility of the 2-substituted furan to CYP450-mediated oxidation compared to the 3-substituted isomer [1].

metabolic stability human liver microsomes CYP450

Defined Application Scenarios for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Based on Quantitative Differentiation Evidence


sEH-Targeted In Vitro Pharmacology Requiring Sub-5 nM Potency

When an sEH biochemical assay demands a tool compound with Ki < 2 nM to resolve target engagement at low enzyme concentrations, CAS 2034319-19-0 (Ki = 1.4 nM) is the appropriate selection over the furan-3-yl regioisomer (Ki = 4.5 nM), which may fail to achieve full target saturation without exceeding recommended DMSO concentrations [1].

ACC1-Selective Metabolic Profiling in Hepatocyte Models

For studies requiring selective ACC1 inhibition to dissect hepatic de novo lipogenesis from ACC2-mediated fatty acid oxidation in primary hepatocytes, CAS 2034319-19-0 provides a 7.5-fold ACC1-over-ACC2 selectivity window, compared to the 2.4-fold window of the methoxypyridine analog, minimizing confounding metabolic readouts [1].

Aqueous-Formulation In Vivo Efficacy Studies Without Co-Solvents

In rodent models of metabolic disease where DMSO-free or low-DMSO (<1%) oral or intraperitoneal dosing is required, CAS 2034319-19-0's 48 μM aqueous solubility enables formulation at pharmacologically relevant doses without surfactants, whereas the thiophene-isoxazole analog (8 μM solubility) would require solubilizing excipients that may introduce vehicle-related artifacts [1].

Repeat-Dosing Pharmacokinetic Studies Requiring Extended Compound Exposure

For multi-day in vivo PK/PD studies where compound consumption and cost-per-study are considerations, CAS 2034319-19-0's 1.5-fold lower intrinsic clearance (CLint = 18 μL/min/mg) compared to the furan-3-yl regioisomer (CLint = 27 μL/min/mg) reduces the total mass of compound required to maintain target plasma concentrations, offering procurement efficiency advantages [1].

Quote Request

Request a Quote for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.